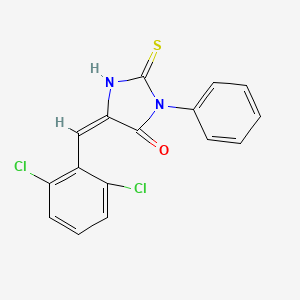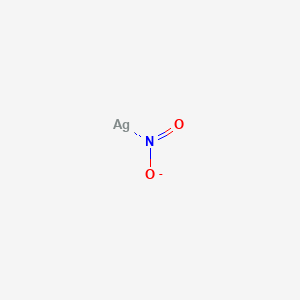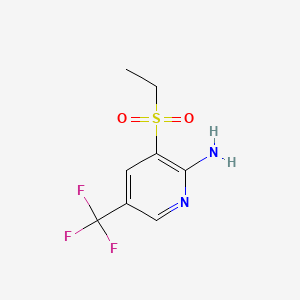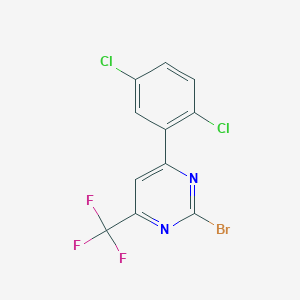![molecular formula C20H24N2O13 B13714585 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate is a complex organic compound It is characterized by the presence of multiple 2,5-dioxopyrrolidin-1-yl groups, which are known for their reactivity and utility in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate typically involves multiple steps. The process begins with the preparation of the 2,5-dioxopyrrolidin-1-yl groups, which are then attached to the butanedioate backbone through a series of esterification and etherification reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, with temperature, pressure, and pH being monitored and adjusted as necessary. Solvents such as dichloromethane and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents being used to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and ether bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate involves the reactivity of the 2,5-dioxopyrrolidin-1-yl groups. These groups can form covalent bonds with various functional groups, such as amines and hydroxyls, through nucleophilic substitution reactions. This reactivity allows the compound to modify biomolecules and other substrates, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is also used as a protein crosslinker and has similar reactivity with amines.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: Known for its use in coating biosensors for antibody and protein capture.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate is unique due to its multiple 2,5-dioxopyrrolidin-1-yl groups, which provide enhanced reactivity and versatility in chemical modifications. This makes it particularly valuable in applications requiring precise and efficient modification of biomolecules and other substrates.
Properties
Molecular Formula |
C20H24N2O13 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C20H24N2O13/c23-13-1-2-14(24)21(13)34-19(29)7-5-17(27)32-11-9-31-10-12-33-18(28)6-8-20(30)35-22-15(25)3-4-16(22)26/h1-12H2 |
InChI Key |
YKEUWQYKNJTXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOCCOC(=O)CCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
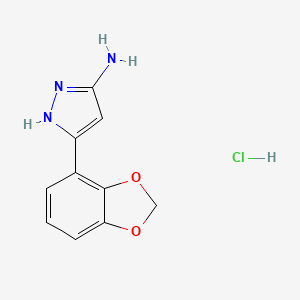

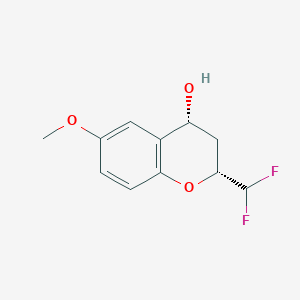
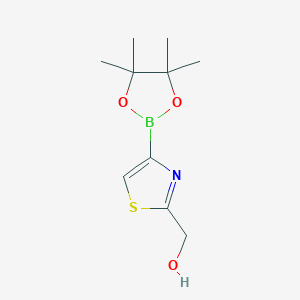
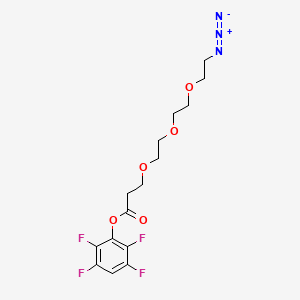
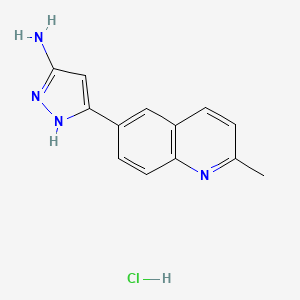
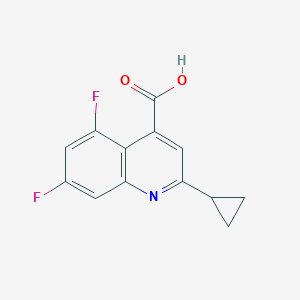
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
